molecular formula C20H25N5 B14979082 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine

1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine

Cat. No.: B14979082
M. Wt: 335.4 g/mol
InChI Key: ZCPWAFPDQOUOCP-UHFFFAOYSA-N
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Description

1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine is a complex organic compound belonging to the class of pyrazolo[1,5-A]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-A]pyrimidine core fused with a piperazine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine involves several steps:

    Formation of the Pyrazolo[1,5-A]pyrimidine Core: This step typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions.

    Introduction of the Methylphenyl Group: The methylphenyl group is introduced through electrophilic aromatic substitution reactions.

    Attachment of the Piperazine Ring: The final step involves the nucleophilic substitution reaction where the piperazine ring is attached to the pyrazolo[1,5-A]pyrimidine core.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biological Research: Researchers use this compound to study its effects on cellular processes and pathways.

    Pharmaceutical Development: The compound’s potential therapeutic properties make it a subject of interest in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to inhibit certain enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine can be compared with other similar compounds to highlight its uniqueness:

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds have an additional triazole ring, which can enhance their biological activity and specificity.

Properties

Molecular Formula

C20H25N5

Molecular Weight

335.4 g/mol

IUPAC Name

3,5-dimethyl-2-(3-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H25N5/c1-14-6-5-7-17(12-14)19-16(3)20-21-15(2)13-18(25(20)22-19)24-10-8-23(4)9-11-24/h5-7,12-13H,8-11H2,1-4H3

InChI Key

ZCPWAFPDQOUOCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)C

Origin of Product

United States

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